molecular formula C25H25N3O3 B2912208 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea CAS No. 1207039-99-3

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2912208
CAS No.: 1207039-99-3
M. Wt: 415.493
InChI Key: MRGJCBBWFKAHKO-UHFFFAOYSA-N
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Description

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound featuring a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is characterized by a benzoyl group at the 2-position and a urea linker at the 7-position of the tetrahydroisoquinoline ring, which is further substituted with a 2-ethoxyphenyl group. The tetrahydroisoquinoline skeleton is a conformationally restrained analog of phenethylamine and is frequently encountered in a range of bioactive compounds and pharmaceuticals, such as the muscle relaxant tubocurarine and the dopaminergic agent TDIQ . Urea derivatives are extensively investigated in drug discovery for their ability to participate in key hydrogen-bonding interactions with biological targets. The specific substitution pattern of this compound, combining the tetrahydroisoquinoline core with benzoyl and 2-ethoxyphenylurea motifs, suggests potential for research into various pharmacological pathways. This makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the areas of neuroscience and oncology. This product is intended for research purposes in a controlled laboratory environment and is labeled with the appropriate safety warnings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-2-31-23-11-7-6-10-22(23)27-25(30)26-21-13-12-18-14-15-28(17-20(18)16-21)24(29)19-8-4-3-5-9-19/h3-13,16H,2,14-15,17H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGJCBBWFKAHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H24N2O3
  • Molecular Weight : 376.45 g/mol
  • CAS Number : 955639-68-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing several cellular processes. The specific mechanisms include:

  • Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their signaling pathways and affecting cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Several studies have highlighted its potential as an antitumor agent:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
  • The compound showed selective inhibition of cancer cell proliferation without adversely affecting normal cells.

Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory properties:

  • It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Animal models indicated reduced inflammation in conditions like arthritis and colitis.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

  • The compound may enhance neuronal survival under oxidative stress conditions.
  • It has been linked to improved cognitive function in animal models.

Data Tables

Biological Activity Effect Observed Reference
AntitumorCytotoxicity against MDA-MB-231 cells
Anti-inflammatoryReduced TNF-α production
NeuroprotectiveEnhanced neuronal survival

Case Study 1: Antitumor Efficacy

In a study published by the American Chemical Society, the compound was tested against several cancer cell lines. Results indicated that it inhibited cell growth significantly in MDA-MB-231 breast cancer cells, showcasing a potential for development into an anticancer therapy .

Case Study 2: Anti-inflammatory Action

Research conducted on animal models demonstrated that the compound significantly reduced inflammation markers in induced arthritis. The study reported a decrease in joint swelling and pain sensitivity, suggesting its utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent on Core Urea-linked Aryl Group Molecular Weight Key Features
Target Compound Tetrahydroisoquinoline 2-Benzoyl 2-Ethoxyphenyl [Not Available] High lipophilicity; moderate steric bulk
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrobenzo[b]thiophene 3-Cyano Hydrazono-benzoyl [Not Available] Sulfur-containing core; hydrazone group introduces polarity
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea Tetrahydroisoquinoline 2-Acetyl 2-(Trifluoromethyl)phenyl [Not Available] Trifluoromethyl enhances metabolic stability; acetyl reduces steric hindrance
1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Tetrahydroquinoline 2-Methoxyacetyl 4-Butoxyphenyl 411.5 Extended alkoxy chain increases lipophilicity

Key Observations

Core Heterocycle Differences: The target compound and ’s analog share a tetrahydroisoquinoline core, which is nitrogen-rich and mimics natural alkaloids. In contrast, ’s compounds feature a tetrahydrobenzo[b]thiophene core, introducing sulfur as a heteroatom. Sulfur’s larger atomic radius and lower electronegativity compared to nitrogen may alter electronic properties and binding interactions .

Substituent Effects :

  • The 2-benzoyl group in the target compound provides greater steric bulk and lipophilicity compared to the 2-acetyl () and 2-methoxyacetyl () groups. This may enhance membrane permeability but reduce solubility .
  • The 2-ethoxyphenyl group (target) is less lipophilic than the 4-butoxyphenyl group () but more electron-donating than the 2-(trifluoromethyl)phenyl group (), which is strongly electron-withdrawing. These differences could influence metabolic stability and target affinity .

Implications for Drug Design

  • Lipophilicity and Bioavailability : The target compound’s benzoyl and ethoxyphenyl groups suggest moderate lipophilicity, balancing membrane permeability and solubility. Comparatively, ’s butoxyphenyl analog may exhibit higher tissue penetration but poorer aqueous solubility .
  • Target Selectivity: The tetrahydroisoquinoline core’s rigidity may favor interactions with specific enzyme pockets, whereas sulfur-containing analogs () could exhibit divergent selectivity profiles .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including condensation of benzoyl-substituted tetrahydroisoquinoline precursors with 2-ethoxyphenylurea derivatives. Key steps include:

  • Reaction Conditions : Use of sodium ethoxide or similar bases to facilitate nucleophilic substitution or condensation (e.g., as in the synthesis of analogous urea derivatives in ).
  • Purification : Column chromatography with gradients of petroleum ether/ethyl acetate mixtures (80:20 to 50:50) is effective for isolating pure products .
  • Characterization :
    • NMR Spectroscopy : 1H and 13C NMR to confirm regioselectivity and structural integrity.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
    • Elemental Analysis : To validate empirical formulas .

Q. Table 1: Comparative Synthesis Parameters

ParameterMethod A ()Method B ()
Yield45–50%60–65%
Reaction Time1–7 days24–48 hours
Purification TechniqueColumn ChromatographyRecrystallization

Q. How can analytical methods be optimized to detect and quantify this compound in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key considerations include:

  • Column Selection : C18 reverse-phase columns for resolving polar aromatic moieties .
  • Ionization Mode : Electrospray ionization (ESI) in positive mode enhances detection of urea derivatives.
  • Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for signal suppression/enhancement in biological or environmental samples .

Advanced Research Questions

Q. How can theoretical frameworks guide the study of this compound’s mechanism of action?

Methodological Answer: Link experimental data to hypotheses derived from:

  • Molecular Docking : Predict interactions with biological targets (e.g., kinase inhibitors) using software like AutoDock Vina. Validate with mutagenesis studies .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., benzoyl vs. ethoxy groups) on binding affinity using regression models .
  • Systems Biology : Integrate omics data to map downstream pathways affected by the compound .

Q. What experimental designs are appropriate for assessing environmental fate and ecotoxicological impacts?

Methodological Answer: Adopt a tiered approach:

Laboratory Studies :

  • Degradation Kinetics : Hydrolysis/photolysis under controlled pH and UV conditions (e.g., 25°C, pH 7–9) .
  • Bioaccumulation : Measure log Kow values using shake-flask methods .

Field Studies :

  • Use randomized block designs with split plots to account for variables like soil type and microbial activity (see for analogous agricultural studies) .

Q. Table 2: Key Physicochemical Properties

PropertyValue (Predicted)Method (Reference)
log Kow3.8Shake-flask ()
Water Solubility (mg/L)12.5OECD 105 guideline
pKa9.2Potentiometric titration

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from variability in assay conditions or model systems. Mitigation strategies include:

  • Standardized Protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT assay incubation times of 24–48 hours) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends (see for replication frameworks) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate specific pathways (e.g., apoptosis vs. necrosis) .

Q. What methodologies support the integration of this compound into interdisciplinary research (e.g., medicinal chemistry and environmental science)?

Methodological Answer:

  • Lifecycle Analysis : Track synthesis, application, and degradation phases using mass balance models .
  • High-Throughput Screening (HTS) : Pair robotic liquid handling with computational toxicity prediction tools (e.g., EPA’s ToxCast) .
  • Cross-Validation : Compare in vitro bioactivity data with in silico predictions (e.g., QSAR models) .

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